molecular formula C18H15N3S B11432063 5-methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

5-methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11432063
M. Wt: 305.4 g/mol
InChI Key: NGFIXBSYMULOPY-UHFFFAOYSA-N
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Description

5-Methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound features a fused ring system comprising an imidazo[1,2-a]pyridine core with a thiophene and phenyl substituent. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and thiophene derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as iodine or potassium persulfate to facilitate the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups.

Scientific Research Applications

5-Methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-N-phenyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, making it suitable for applications in organic electronics. Additionally, the phenyl and imidazo[1,2-a]pyridine moieties contribute to its bioactivity, making it a versatile compound for various research applications.

Properties

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

5-methyl-N-phenyl-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H15N3S/c1-13-6-5-9-16-20-17(14-10-11-22-12-14)18(21(13)16)19-15-7-3-2-4-8-15/h2-12,19H,1H3

InChI Key

NGFIXBSYMULOPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC=CC=C3)C4=CSC=C4

Origin of Product

United States

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